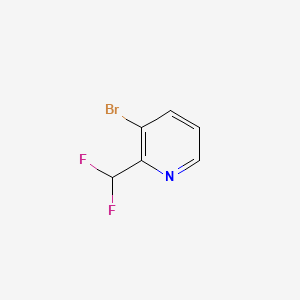

3-Bromo-2-(difluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-(difluoromethyl)pyridine is a chemical compound with the molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of this compound involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product . The crude product then undergoes purification to obtain 3-bromopyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H4BrF2N . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .科学的研究の応用

Spectroscopic and Optical Studies

3-Bromo-2-(difluoromethyl)pyridine and its analogs have been a subject of interest in spectroscopic and optical studies. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, was conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study focused on the optimized geometric structure, vibrational frequencies, and chemical shift values, as well as the non-linear optical (NLO) properties of the compound (Vural & Kara, 2017).

Synthesis and Molecular Structures

The synthesis and molecular structure analysis of pyridine derivatives, including those related to this compound, have been extensively studied. For instance, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines from 2-bromo-pyridine through metallation and treatment with various compounds has been reported. These studies contribute to understanding the molecular structure and potential applications of pyridine derivatives (Riedmiller, Jockisch, & Schmidbaur, 1999).

Synthesis Techniques

Research has also focused on the synthesis techniques of pyridine derivatives. For example, the synthesis of 2-(2,4-Difluorophenyl)pyridine was achieved by Suzuki cross-coupling reaction of 2-bromo(or chloro)pyridine, demonstrating the efficiency of this method in pyridine derivative synthesis (Yuqiang, 2011).

Acidic Properties Studies

The acidic properties of pyridine, when adsorbed on silica doped with various cations, have been studied to understand the generation of Brønsted and Lewis acid sites. These studies are crucial in catalysis and material science research (Connell & Dumesic, 1987).

Deprotonative Functionalization

The functionalization of 3-(difluoromethyl)pyridine has been developed via direct deprotonation with a lithiated base and subsequent trapping with various electrophiles, leading to the creation of new silylated compounds and a broader library of 3-(difluoroalkyl)pyridines (Santos et al., 2020).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-(difluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRUEFNPMGSINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716564 |

Source

|

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-77-2 |

Source

|

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)

![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)